molecular formula C19H26N2OS B4294669 3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1-PHENYLTHIOUREA

3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1-PHENYLTHIOUREA

Cat. No.: B4294669
M. Wt: 330.5 g/mol
InChI Key: HFCKPMDUVQYRLC-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]-N’-phenylthiourea is a synthetic organic compound that features an adamantane moiety linked to a phenylthiourea group via an ethyl bridge The adamantane structure is known for its rigidity and stability, which imparts unique properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)ethyl]-N’-phenylthiourea typically involves the reaction of 1-adamantanol with 2-bromoethylamine to form N-(2-(1-adamantyloxy)ethyl)amine. This intermediate is then reacted with phenyl isothiocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for N-[2-(1-adamantyloxy)ethyl]-N’-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)ethyl]-N’-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The adamantane moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted adamantane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s stability and unique properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-N’-phenylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety provides a rigid framework that enhances binding affinity, while the thiourea group can form hydrogen bonds and other interactions with the target molecules. This combination of structural features allows the compound to modulate the activity of its targets effectively.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
  • N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide
  • N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide

Uniqueness

N-[2-(1-adamantyloxy)ethyl]-N’-phenylthiourea stands out due to its unique combination of an adamantane moiety and a phenylthiourea group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the thiourea group, in particular, allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

1-[2-(1-adamantyloxy)ethyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2OS/c23-18(21-17-4-2-1-3-5-17)20-6-7-22-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCKPMDUVQYRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNC(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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